(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14(10-5-7-16-8-6-10)9-12-11-3-1-2-4-13(11)17-15(12)19/h1-9H,(H,17,19)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDUXPLAFQEQKV-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=NC=C3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=NC=C3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-oxo-2-(pyridin-4-yl)acetaldehyde with 2,3-dihydro-1H-indol-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have indicated that derivatives of compounds similar to (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one exhibit significant antimicrobial properties. For instance, the synthesis of related compounds through various chemical reactions has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Inhibition of Enzymatic Activity:
The compound has been investigated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis. Inhibition studies have demonstrated that certain derivatives can effectively block this enzyme, suggesting a potential role in treating conditions like autoimmune diseases and certain types of cancer .
Biological Assays
Phenotypic Assays:
The biological evaluation of this compound includes phenotypic assays that measure the replication of viruses such as measles. These assays help in understanding the compound's antiviral potential and its mechanism of action .
Molecular Docking Studies:
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Such studies provide insights into the structural interactions between the compound and target proteins, which is essential for drug design .
Structure–Activity Relationship Studies
Research has focused on elucidating the structure–activity relationship (SAR) of this compound and its analogs. By modifying specific functional groups on the indole or pyridine moieties, researchers have been able to enhance biological activity while minimizing toxicity. This approach is crucial for developing more effective therapeutic agents .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antiviral Research: A study demonstrated that modifications to the compound led to enhanced activity against viral replication in vitro, paving the way for potential antiviral therapies.
- Cancer Treatment: Research focusing on its inhibitory effects on DHODH has shown promise in developing new cancer treatments by targeting metabolic pathways essential for tumor growth.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Modifications
- Pyridinyl vs. Analog 1: Z-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one (pyridin-3-yl substituent) shows altered electronic properties compared to the pyridin-4-yl variant, as the nitrogen position affects π-π stacking and solubility . Analog 2: Z-4-Chloro-1-methyl-3-(2-oxo-2-phenylethylidene)indolin-2-one (phenyl substituent) lacks the nitrogen heteroatom, reducing polarity but increasing lipophilicity .
Substituent Position and Halogenation
- Chloro vs. Methyl Groups :
Heterocyclic Variations
- Pyrazole and Imidazole Derivatives :
- (3Z)-3-(1H-pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one exhibits distinct NMR shifts (e.g., 13C NMR δ 169.2 for the carbonyl) due to the electron-rich pyrazole ring, contrasting with the pyridinyl group’s deshielding effects .
- (3Z)-3-(1H-imidazol-2-ylmethylidene) derivatives show unresolved E/Z isomerism in synthesis, complicating purification compared to pyridinyl analogs .
Physicochemical and Spectral Properties
Melting Points
- Pyridin-4-yl derivative: Not reported; structurally similar pyridin-3-yl analogs melt at 249–251°C .
- Phenyl derivatives: Lower melting points (~200–220°C) due to reduced polarity .
NMR Spectral Shifts
Commercial and Pharmacological Relevance
Biological Activity
(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one, a compound with the molecular formula C15H10N2O2, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.
Synthesis
The synthesis of this compound typically involves the condensation of pyridine derivatives with indole-based compounds. Advanced synthetic methods have been developed to enhance yield and purity, enabling further biological testing.
Biological Activity Overview
The biological activities of this compound include antibacterial, antifungal, and cytotoxic effects. The following sections detail these activities based on empirical studies.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties against various strains of bacteria. Notably, the compound exhibited:
- Minimum Inhibitory Concentration (MIC) values as low as 1 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Effective inhibition against other Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pneumoniae.
Table 1 summarizes the antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 1 |
| Staphylococcus epidermidis | 7.80 |
| Streptococcus pneumoniae | 5.00 |
Antifungal Activity
The compound also showed promising antifungal activity against Candida albicans. The MIC was reported at 7.80 μg/mL , indicating moderate efficacy .
Cytotoxicity
Cytotoxicity assays revealed that this compound exhibits significant antiproliferative effects on various cancer cell lines. The IC50 values were generally found to be in the micromolar range (<10 μM), indicating a strong potential for cancer treatment applications .
Table 2 highlights cytotoxicity data against selected cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 |
| HeLa (cervical cancer) | <10 |
| MCF7 (breast cancer) | <10 |
The mechanism behind the biological activities of this compound is believed to involve the inhibition of specific enzymes and pathways crucial for bacterial survival and cancer cell proliferation. Molecular docking studies suggest that it binds effectively to target proteins involved in cellular metabolism and replication processes .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Q & A
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should they be designed?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., ATP analogs for kinase assays) and measure IC₅₀ values at 10–100 µM concentrations .
- Cell Viability Assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure .
Data Contradiction and Validation
Q. How can researchers validate the compound’s mechanism of action when conflicting biochemical data arise?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
